Phenylmorpholines
Phenylmorpholines are a class of organic compounds characterized by their aromatic ring structure and morpholine heterocycle. These molecules typically feature a phenyl group attached to the 4-position of a morpholine ring, giving them unique structural features that can influence both physical and chemical properties.
Phenylmorpholines find applications in various fields due to their versatile nature. In pharmaceuticals, they are used as intermediates or active pharmaceutical ingredients (APIs) for drugs with analgesic, antipyretic, and anti-inflammatory effects. Their ability to form hydrogen bonds and their lipophilicity make them valuable in designing novel therapeutics.
In organic synthesis, phenylmorpholines serve as precursors for the preparation of other functionalized compounds. The presence of both aromatic and heterocyclic functionalities allows for multiple reaction sites, facilitating diverse transformation pathways. Additionally, they are employed in the development of materials science, particularly in areas requiring specific solubility or reactivity profiles.
Overall, phenylmorpholines represent a promising class of molecules with broad utility across different scientific domains, driven by their structural and functional diversity.

Struktur | Chemischer Name | CAS | MF |
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3-fluoro-4-(morpholin-4-yl)benzonitrile | 588708-64-9 | C11H11FN2O |
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4-(4-Bromophenyl)morpholine | 30483-75-1 | C10H12BrNO |
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2,5-diethoxy-4-(morpholin-4-yl)aniline | 51963-82-7 | C14H22N2O3 |
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Rivaroxaban | 366789-02-8 | C19H18ClN3O5S |
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(3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate | 858344-36-2 | C15H19FN2O6S |
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Linezolid N-Oxide | 189038-36-6 | C16H20FN3O5 |
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3-fluoro-5-(morpholin-4-yl)aniline | 258864-18-5 | C10H13FN2O |
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4-(morpholin-4-yl)benzene-1,3-diamine | 37878-67-4 | C10H15N3O |
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4-(Morpholin-4-yl)benzene-1,2-diamine | 119421-28-2 | C10H15N3O |
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4-morpholinobenzohydrazide | 1135282-82-4 | C11H15N3O2 |
Verwandte Literatur
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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